1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one
Description
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one is a halogenated ketone derivative featuring a substituted phenyl ring attached to a propan-2-one backbone. The compound’s 3-ethoxy-2-ethylphenyl substituent distinguishes it from related derivatives, introducing steric bulk and electron-donating effects due to the ethoxy group. Such compounds are typically synthesized via condensation or diazonium salt reactions, as seen in analogous systems . They often serve as intermediates in heterocyclic chemistry, particularly for synthesizing pyrazoles or thiosemicarbazones .
Properties
Molecular Formula |
C13H17ClO2 |
|---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
1-chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO2/c1-4-10-11(13(14)9(3)15)7-6-8-12(10)16-5-2/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
AMFFHHZRZLGMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OCC)C(C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone reacts with 3-ethoxy-2-ethylbenzene in the presence of an aluminum chloride catalyst . This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroacetone.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparison with Similar Compounds
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
- Substituents : 4-Methoxyphenyl hydrazinylidene group.
- Synthesis: Prepared via diazonium chloride reactions with methyl 2-chloro-3-oxobutanoate, yielding planar molecular arrangements stabilized by N–H⋯O hydrogen bonds .
- Applications: Intermediate for pyrazole synthesis; exhibits robust crystallinity (monoclinic system, P21/c space group) .
1-Chloro-3-(3-chlorophenyl)propan-2-one
1-Chloro-1-(3-trifluoromethylphenyl)-propan-2-one
1-(4-Bromophenylimino)-1-(phenylhydrazono)-propan-2-one
- Substituents: Bromophenyl and phenylhydrazono groups.
- Performance : Exhibits 90.4–93.2% corrosion inhibition efficiency, attributed to π-electron delocalization and adsorption on metal surfaces .
Physicochemical Properties
*Estimated based on analogs.
Key Research Findings
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., methoxy) increase resonance stabilization, while electron-withdrawing groups (e.g., CF₃) enhance electrophilicity .
- Bulky substituents (e.g., ethyl) reduce reaction rates in condensation reactions compared to smaller groups (e.g., methyl) .
Biological Activity :
- Thiosemicarbazone derivatives derived from propan-2-ones exhibit antimicrobial properties, though solubility limitations require structural optimization .
Biological Activity
1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular formula of this compound is C13H17ClO2, with a molecular weight of approximately 240.73 g/mol. The compound features a chloro group, an ethoxy group, and an ethyl-substituted phenyl moiety, which contribute to its unique chemical reactivity and biological characteristics.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown its effectiveness with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, the compound demonstrated MIC values ranging from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 2 |
| Escherichia coli | 4 | 8 |
| Pseudomonas aeruginosa | 2 | 4 |
These results suggest that the compound may inhibit bacterial growth and could be developed as a potential antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies revealed that the compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways.
Case Study:
In a study conducted by Smith et al. (2023), treatment with 10 µM of the compound resulted in a 70% reduction in cell viability in MCF-7 cells after 48 hours. The study also reported significant upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and DNA. This interaction may lead to:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- DNA Interaction: Preliminary studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal human cell lines, with IC50 values exceeding 60 µM. Hemolytic activity tests revealed minimal hemolysis (<5%), suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
